Methanesulfonic Acid: A Comprehensive Technical Guide
Methanesulfonic Acid: A Comprehensive Technical Guide
Introduction
Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is the simplest of the alkylsulfonic acids.[1] It is a strong, non-oxidizing organosulfuric acid that has garnered significant interest as a "green" alternative to traditional mineral acids like sulfuric and hydrochloric acid.[2] MSA is a hygroscopic, colorless liquid at room temperature, solidifying at temperatures below 20°C.[1][3][4] Its unique combination of properties—strong acidity, low volatility, high solubility of its metal salts, and commendable biodegradability—makes it a versatile reagent in various fields, including organic synthesis, electroplating, and industrial cleaning.[2][5][6] This guide provides an in-depth overview of the core physical and chemical properties of methanesulfonic acid, detailed experimental protocols, and key reaction pathways relevant to researchers, scientists, and drug development professionals.
Physical Properties
Methanesulfonic acid is commercially available in its anhydrous form (>99.5% purity) or as a 70% aqueous solution.[2] In its pure state, it is a viscous, odorless liquid.[2] It is completely miscible with water and many polar organic solvents such as ethanol (B145695) and DMSO, but is insoluble or only partially miscible with nonpolar solvents like hexane (B92381) and toluene.[1][2][4] This high solubility in aqueous and organic media, combined with its non-volatile nature, makes it a convenient acid catalyst for a wide range of industrial applications.[5]
Table 1: Physical Properties of Methanesulfonic Acid
| Property | Value | References |
| Molecular Formula | CH₄O₃S | [1][7] |
| Molar Mass | 96.11 g·mol⁻¹ | [1][8] |
| Appearance | Clear, colorless liquid or white solid below 20°C | [1][3] |
| Density | 1.48 g/cm³ (at 25°C) | [1][9] |
| Melting Point | 17 to 20°C (63 to 68°F; 290 to 293 K) | [1][2][10] |
| Boiling Point | 167°C at 10 mmHg (13.33 hPa); decomposes >185°C at atmospheric pressure | [1][2][10] |
| Vapor Pressure | 0.000428 mmHg to 1 mmHg (at 20-23°C) | [2][8][9] |
| pKa | -1.9 to -2.0 | [1][8][11] |
| Refractive Index | n20/D 1.429 - 1.4317 | [9][10] |
| Flash Point | 110°C to 189°C (closed cup) | [8] |
| Solubility | Miscible with water, ethanol, diethyl ether, DMSO. Insoluble in alkanes. | [1][2][4] |
| Heat of Formation (liquid) | -178.09 ± 1.48 kcal/mol | [12] |
| Enthalpy of Vaporization | 73.9 kJ/mol | [13] |
Chemical Properties
Methanesulfonic acid's chemical behavior is defined by its strong acidity and high stability. It is a strong Brønsted acid, completely ionizing in aqueous solution.[3] Unlike acids such as nitric or perchloric acid, MSA is non-oxidizing and not explosive.[1][10] This makes it a safer alternative in many catalytic processes.
Acidity and Reactivity
With a pKa of approximately -1.9, MSA is comparable in strength to other strong acids.[1][11] This high acidity allows it to serve as an efficient catalyst for a variety of organic reactions, including:
-
Esterification and Alkylation: It is widely used as a catalyst in the production of esters and in alkylation reactions.[2][5]
-
Polymerization: Its catalytic properties are valuable in polymerization processes.[4][5]
-
Borane (B79455) Generation: MSA reacts with sodium borohydride (B1222165) (NaBH₄) in an aprotic solvent to generate borane (BH₃).[1][5]
Stability
MSA exhibits remarkable thermal and chemical stability.[2] It is resistant to hydrolysis and strong oxidizing agents like hydrogen peroxide and potassium permanganate.[2] It also shows high stability against strong reducing agents.[2] This robustness allows its use under a wide range of reaction conditions. When heated in a sodium hydroxide (B78521) solution, no decomposition was detected at 315°C, with only minor decomposition occurring at higher temperatures.[2]
Spectroscopic Data
Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of methanesulfonic acid. Vibrational spectroscopy (Infrared and Raman) clearly shows the influence of strong hydrogen bonding in the condensed phase.[14]
Table 2: Chemical and Spectroscopic Properties of Methanesulfonic Acid
| Property | Data | References |
| Chemical Structure | H₃C−S(=O)₂−OH | [1] |
| GHS Pictogram | GHS05: Corrosive | [1] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals) | [1][15] |
| ¹H NMR | Single peak corresponding to the methyl protons. | [7] |
| ¹³C NMR | Single peak corresponding to the methyl carbon. | [16] |
| Key IR Peaks (cm⁻¹) | ~1320 & 1122 (asymmetric & symmetric SO₃ stretch), 907 (S-OH stretch), 772 (C-S stretch) | [14][17] |
| Key Raman Peaks (cm⁻¹) | 790 (solid), 1224 (solid) | [14] |
Key Reaction Mechanisms and Workflows
Understanding the reaction mechanisms and experimental workflows involving MSA is crucial for its effective application in research and development.
Mechanism: Formation of Methyl Methanesulfonate (MMS)
The formation of sulfonate esters from sulfonic acids and alcohols is a significant concern in the pharmaceutical industry, as these esters can be potential genotoxic impurities (PGIs).[18] Studies using isotopically labeled methanol (B129727) have confirmed that the reaction proceeds via C-O bond cleavage of the alcohol, consistent with the reversal of sulfonate ester solvolysis.[18] Two primary mechanistic pathways are considered for the acid-catalyzed formation of MMS from MSA and methanol.[18]
Caption: Proposed mechanistic pathways for the formation of MMS from MSA and methanol.
Workflow: Industrial Synthesis via the Grillo-Methane-Sulfonation (GMS) Process
A modern, cost-effective, and environmentally friendlier process for MSA production involves the direct reaction of methane (B114726) with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid).[1] This process, developed by Grillo-Werke AG, operates at moderate temperatures and high pressures.[1][3]
Caption: Workflow for the Grillo-Methane-Sulfonation (GMS) industrial synthesis process.
Experimental Protocols
Detailed and reproducible experimental methods are fundamental for research and quality control. The following sections outline protocols for key analytical procedures involving methanesulfonic acid.
Protocol: Determination of Free Acid Content by Titration
This protocol describes a standard acid-base titration to determine the concentration of free methanesulfonic acid in a solution, such as an electroplating bath.[19]
Methodology:
-
Sample Preparation: Accurately pipette a known volume (e.g., 1.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.[19]
-
Dilution: Add approximately 100 mL of deionized water to the flask.
-
Indicator Addition: Add 3-5 drops of a suitable pH indicator, such as bromothymol blue.[19] The solution should turn yellow in the acidic medium.
-
Titration Setup: Fill a burette with a standardized sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 mol/L).[19] Record the initial burette volume.
-
Titration: Slowly add the NaOH titrant to the flask while continuously swirling the contents.
-
Endpoint Determination: Continue titration until the solution undergoes a distinct color change from yellow to blue, indicating the endpoint has been reached.[19]
-
Volume Recording: Record the final burette volume. The volume of NaOH consumed is the difference between the final and initial readings.
-
Calculation: Calculate the molarity of the methanesulfonic acid using the formula: M_acid × V_acid = M_base × V_base Where M is molarity and V is volume.
Caption: Experimental workflow for the titrimetric determination of MSA concentration.
Protocol: Determination of Heat of Reaction by Calorimetry
This general protocol outlines how to measure the heat of reaction (enthalpy change) for a process involving MSA, such as its dissolution in water or a neutralization reaction, using a simple solution calorimeter.
Methodology:
-
Calorimeter Calibration:
-
First, determine the heat capacity of the calorimeter. This is often done by mixing known amounts of hot and cold water and measuring the final temperature.[20]
-
-
Reactant Preparation:
-
Measure a precise volume of one reactant (e.g., 50.0 mL of deionized water) and place it inside the calorimeter.
-
Separately, measure a precise mass or volume of methanesulfonic acid.
-
Allow both to reach thermal equilibrium and record their initial temperature (T_initial).
-
-
Initiate Reaction:
-
Quickly add the methanesulfonic acid to the water in the calorimeter.
-
Immediately close the calorimeter and begin stirring to ensure uniform mixing and heat distribution.
-
-
Temperature Monitoring:
-
Record the temperature at regular intervals (e.g., every 15 seconds) until it reaches a maximum value and then begins to cool.[20]
-
-
Data Analysis:
-
Plot temperature versus time to determine the maximum temperature change (ΔT = T_final - T_initial), extrapolating the cooling curve back to the time of mixing if necessary.
-
Calculate the heat absorbed by the solution (q_solution) using: q_solution = m × c × ΔT, where m is the total mass of the solution and c is its specific heat capacity.
-
Calculate the heat absorbed by the calorimeter (q_calorimeter) using: q_calorimeter = C_cal × ΔT, where C_cal is the heat capacity of the calorimeter.
-
The total heat of the reaction (q_rxn) is: q_rxn = -(q_solution + q_calorimeter).
-
Calculate the enthalpy change (ΔH) by dividing q_rxn by the number of moles of the limiting reactant.
-
Workflow: General Spectroscopic Analysis
This workflow provides a generalized procedure for the analysis of an MSA sample using spectroscopic techniques like FTIR or NMR to confirm its identity and purity.
Caption: A generalized workflow for the spectroscopic analysis of a methanesulfonic acid sample.
Safety and Handling
Methanesulfonic acid is a strong corrosive acid and requires careful handling.[21] It can cause severe skin burns and eye damage.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[15][22] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling vapors.[21][23] MSA is moisture-sensitive and should be stored in a tightly closed container in a cool, dry area away from incompatible substances like bases and common metals.[10][21] When diluting, always add the acid to water slowly to dissipate the substantial amount of heat released.[10]
Conclusion
Methanesulfonic acid presents a compelling profile of a strong, non-volatile, and non-oxidizing acid with high thermal and chemical stability.[2] Its physical properties, particularly its liquid state at ambient temperature and high solubility for metal salts, underpin its utility in a diverse array of applications, from catalysis in organic synthesis to electrolytes in electrochemical processes.[1][5] The detailed understanding of its chemical behavior, reaction mechanisms, and analytical protocols provided in this guide serves as a critical resource for scientists and researchers aiming to leverage the unique advantages of MSA in innovative and sustainable chemical applications.
References
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